6-Fluorescein Phosphoramidite

Description

Properties

IUPAC Name |

[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYJVWEJNTXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728831 | |

| Record name | 6-Fluorescein Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204697-37-0 | |

| Record name | 6-Fluorescein Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluorescein Phosphoramidite: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Fluorescein Phosphoramidite (6-FAM) is a key chemical reagent indispensable for the fluorescent labeling of oligonucleotides. As a derivative of the highly fluorescent molecule fluorescein, 6-FAM is widely utilized in molecular biology, diagnostics, and drug development to attach a fluorescent tag to synthetic DNA and RNA strands. This guide provides a comprehensive overview of the applications, experimental protocols, and technical data associated with this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Applications of this compound

The primary function of this compound is to serve as a building block in automated solid-phase oligonucleotide synthesis, enabling the incorporation of the fluorescein dye at a specific position within the nucleic acid sequence, most commonly at the 5'-terminus.[1][][3] This fluorescent labeling is critical for a multitude of applications where the detection, quantification, or visualization of nucleic acids is required.

The major applications include:

-

Real-Time Quantitative PCR (qPCR): 6-FAM is a cornerstone fluorophore for qPCR probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons.[4][5][6] In these assays, the fluorescence of 6-FAM is initially quenched. Upon successful amplification of the target sequence, the fluorophore is spatially separated from the quencher, leading to a detectable increase in fluorescence that is proportional to the amount of amplified product.[5][7]

-

Sanger Sequencing and Fragment Analysis: Fluorescently labeled primers and dideoxynucleotide terminators are essential for automated DNA sequencing.[8][9] 6-FAM is one of the most common dyes used in multicolor detection systems, allowing for the high-throughput analysis of DNA sequences and the sizing of DNA fragments in applications like microsatellite analysis and AFLP.[5]

-

Fluorescence In Situ Hybridization (FISH): 6-FAM labeled oligonucleotide probes are used to visualize specific DNA or RNA sequences within the context of cells and tissues.[10][11] This technique is invaluable for cytogenetics, gene mapping, and the diagnosis of chromosomal abnormalities.

-

Microarray Analysis: Fluorescently labeled nucleic acids are hybridized to microarrays to measure gene expression levels or detect genetic variations.

-

Molecular Diagnostics: The high sensitivity of fluorescence detection makes 6-FAM labeled probes crucial for the development of diagnostic assays for pathogens and genetic diseases.[3][12]

-

Drug Discovery and Development: Labeled oligonucleotides are used in various assays to study drug-target interactions, cellular uptake of oligonucleotide therapeutics, and as tools for target validation.

Physicochemical and Fluorescence Properties

6-Carboxyfluorescein (6-FAM) is a single isomer derivative of fluorescein.[8][9] The phosphoramidite form is specifically designed for automated chemical synthesis of oligonucleotides.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₂O₇ (for 6-Carboxyfluorescein) | [8] |

| Molar Mass | 376.32 g/mol (for 6-Carboxyfluorescein) | [8] |

| Excitation Maximum (λex) | ~495 nm | [4][8] |

| Emission Maximum (λem) | ~517-525 nm | [4][8][13] |

| Quantum Yield | ~0.92 (relative to fluorescein in 0.01 M NaOH) | [11][14] |

| Extinction Coefficient at λmax | ~83,000 M⁻¹cm⁻¹ | [15] |

| Optimal pH Range | 7.5 - 8.5 | [9][16] |

Note: Fluorescence of 6-FAM is pH-sensitive and decreases in acidic conditions.[9][16]

Experimental Protocols

I. Automated Synthesis of 6-FAM Labeled Oligonucleotides

The incorporation of 6-FAM into a synthetic oligonucleotide is achieved during standard phosphoramidite-based solid-phase synthesis.

Workflow for 5'-Labeling with 6-FAM Phosphoramidite:

Caption: Automated synthesis cycle for 5'-end labeling with 6-FAM phosphoramidite.

Methodology:

-

Standard Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support (e.g., Controlled Pore Glass - CPG) using an automated DNA/RNA synthesizer. The synthesis follows a cycle of four steps: detritylation, coupling, capping, and oxidation.[17]

-

Final Coupling Step: In the final coupling cycle, instead of a standard nucleotide phosphoramidite, a solution of this compound in anhydrous acetonitrile is delivered to the synthesis column.[18] A recommended coupling time is typically 3 minutes.[18]

-

Activator: An activator, such as tetrazole or a less acidic alternative like 4,5-dicyanoimidazole (DCI), is used to catalyze the coupling reaction.[][7][19]

-

Coupling Efficiency: The efficiency of the coupling reaction is crucial for the overall yield of the full-length labeled oligonucleotide.[10] High coupling efficiencies, typically above 99%, are desirable.[10]

II. Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.

Deprotection Conditions for 6-FAM Labeled Oligonucleotides:

| Reagent | Temperature | Duration | Notes | Reference |

| Concentrated Ammonium Hydroxide | Room Temperature | 1 hour (cleavage) | Traditional method. | [20] |

| Concentrated Ammonium Hydroxide | 55 °C | Overnight | For deprotection of standard bases. | [21] |

| Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10 minutes | Faster deprotection. FAM is compatible if pre-treated with ammonium hydroxide to remove pivaloyl groups. | [1][20] |

| Lithium Hydroxide/Triethylamine in Methanol | 75 °C | 60 minutes | Ammonia-free method. | [22] |

General Protocol for Cleavage and Deprotection using Ammonium Hydroxide:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmole synthesis).[21]

-

Incubate at 55°C overnight.[21]

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide using a vacuum concentrator.

III. Purification of 6-FAM Labeled Oligonucleotides

Purification is essential to remove truncated sequences, unbound dye, and other impurities. The choice of purification method depends on the required purity and the scale of the synthesis.

Comparison of Purification Methods:

| Method | Principle | Purity Achieved | Advantages | Disadvantages | Reference |

| Cartridge Purification (e.g., Glen-Pak™) | Reverse-phase chromatography based on the hydrophobicity of the 5'-DMT group. | >95% (can reach 99%) | Rapid, disposable, good for routine applications. | Lower resolution than HPLC. | [14][21] |

| High-Performance Liquid Chromatography (HPLC) | Ion-pair reverse-phase or anion-exchange chromatography. | >95% (often >98%) | High resolution, excellent for high-purity applications, can separate isomers. | Requires specialized equipment, more time-consuming. | [8][23][24] |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size and charge. | >95% | High resolution for long oligonucleotides. | Lower yield, more complex extraction process. | [17] |

Detailed Protocol for HPLC Purification (Ion-Pair Reverse-Phase):

-

Sample Preparation: Reconstitute the dried, crude oligonucleotide in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).

-

HPLC System:

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. For example, 0-100% B in 15 minutes.[8]

-

Fraction Collection: The peak corresponding to the full-length, 6-FAM labeled oligonucleotide is collected.

-

Desalting: The collected fraction is desalted using a suitable method (e.g., ethanol precipitation or a desalting column) to remove the TEAA buffer.

Logical Flow of Oligonucleotide Purification and Quality Control:

Caption: Workflow for the purification and quality control of 6-FAM labeled oligonucleotides.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |

| Low Labeling Efficiency | - Degraded 6-FAM phosphoramidite (hydrolysis).- Inefficient coupling. | - Use fresh, anhydrous acetonitrile for dissolution.- Store phosphoramidite desiccated and protected from light.- Increase coupling time.- Use a more effective activator. | [18][25] |

| Poor Purification Yield | - Incomplete cleavage or deprotection.- Suboptimal purification protocol. | - Ensure complete deprotection by following recommended conditions.- Optimize HPLC gradient and column choice.- For cartridge purification, ensure the DMT group is intact before loading. | [21][26] |

| Low Fluorescence Signal | - Photobleaching.- pH of the buffer is too acidic.- Quenching due to aggregation or improper probe design. | - Protect labeled oligonucleotides from light.- Use a buffer with a pH between 7.5 and 8.5.- Ensure proper spacing if multiple fluorophores are used. | [16][27] |

| Multiple Peaks in HPLC | - Incomplete capping during synthesis.- Isomerization of the dye.- Incomplete deprotection. | - Optimize synthesis capping step.- Use single-isomer 6-FAM phosphoramidite.- Ensure complete removal of all protecting groups. | [23][24] |

Conclusion

This compound is a vital tool for the fluorescent labeling of nucleic acids, underpinning a wide array of techniques in research, diagnostics, and drug development. A thorough understanding of its properties, combined with optimized protocols for synthesis, purification, and handling, is essential for obtaining high-quality labeled oligonucleotides that yield reliable and reproducible results in downstream applications. This guide provides the foundational knowledge and practical methodologies to effectively utilize 6-FAM phosphoramidite in a laboratory setting.

References

- 1. glenresearch.com [glenresearch.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mz-at.de [mz-at.de]

- 9. idtdna.com [idtdna.com]

- 10. idtdna.com [idtdna.com]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. Signal-to-Noise Considerations [evidentscientific.com]

- 13. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]

- 14. researchgate.net [researchgate.net]

- 15. jenabioscience.com [jenabioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. blog.biolytic.com [blog.biolytic.com]

- 18. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 19. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 20. glenresearch.com [glenresearch.com]

- 21. glenresearch.com [glenresearch.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mz-at.de [mz-at.de]

- 25. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. idtdna.com [idtdna.com]

An In-depth Technical Guide to 6-Fluorescein Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluorescein Phosphoramidite (6-FAM), a key reagent for introducing the fluorescein fluorophore into synthetic oligonucleotides. Fluorescein is one of the most widely used fluorescent dyes for labeling biomolecules due to its high quantum yield and compatibility with common fluorescence detection instrumentation. This document details its chemical structure, physicochemical properties, and the methodologies for its incorporation into oligonucleotides.

Core Chemical Structure and Properties

This compound is derived from the single isomer 6-carboxyfluorescein.[1][2] The phosphoramidite functional group enables its efficient coupling to the 5'-hydroxyl of a growing oligonucleotide chain during solid-phase synthesis.[3] The fluorescein moiety is protected with pivaloyl groups to prevent side reactions during the synthesis, and these are removed during the final deprotection step.[4]

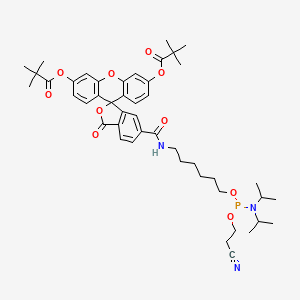

Below is a diagram representing the chemical structure of 6-Fluorescein CE-Phosphoramidite.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing and interpreting fluorescence-based assays.

| Property | Value | Reference(s) |

| Molecular Formula | C46H58N3O10P | [][6][7] |

| Molecular Weight | ~844 g/mol | [7] |

| CAS Number | 204697-37-0 | [][7] |

| Excitation Maximum (λex) | ~492 nm | [7] |

| Emission Maximum (λem) | ~517 nm | [7][8] |

| Extinction Coefficient | ~74,000 L·mol⁻¹·cm⁻¹ at λex | [7] |

| Fluorescence Quantum Yield | ~0.93 | [7] |

| Purity | High isomeric purity single isomer | [7] |

| Solubility | Acetonitrile, Dichloromethane (DCM) | [7] |

| Storage Conditions | -20°C in the dark, desiccated | [7][8] |

Experimental Protocols

The primary application of this compound is the labeling of oligonucleotides at the 5'-terminus during automated solid-phase synthesis.

5'-Labeling of Oligonucleotides

This protocol outlines the general steps for incorporating 6-FAM at the 5'-end of an oligonucleotide using a standard automated DNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizer)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Workflow:

Methodology:

-

Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.

-

Final Coupling Step: In the final synthesis cycle, this compound is coupled to the 5'-hydroxyl of the oligonucleotide. The coupling time for the fluorescein phosphoramidite may be extended to 15 minutes to ensure high efficiency.[9]

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using concentrated ammonium hydroxide.[9] This step is typically carried out at 55°C for 8-17 hours.[9][10] While AMA (Ammonium hydroxide/40% Methylamine) can be used, it may cause a small amount of degradation to the fluorescein dye.[2]

-

Purification: The resulting 5'-FAM-labeled oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Considerations in Probe Design

6-FAM labeled oligonucleotides are frequently used as probes in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). In many of these applications, the fluorescence of FAM is quenched by a nearby quencher molecule. The signaling mechanism relies on the separation of the fluorophore and quencher.

In this example of a 5'-nuclease assay, the probe is intact, and the fluorescence of FAM is quenched. Upon hybridization to the target sequence, the 5'-3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM fluorophore from the quencher and leading to an increase in fluorescence. The fluorescence of FAM can be effectively quenched by quenchers such as BHQ-1.[1][11]

References

- 1. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 3. atdbio.com [atdbio.com]

- 4. researchgate.net [researchgate.net]

- 6. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. datapdf.com [datapdf.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. chemgenes.com [chemgenes.com]

6-FAM Phosphoramidite: A Technical Guide to its Mechanism of Action and Application

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action and utilization of 6-FAM phosphoramidite in the synthesis of fluorescently labeled oligonucleotides.

Core Mechanism of Action: Phosphoramidite Chemistry

6-FAM (6-carboxyfluorescein) phosphoramidite is a specialized chemical building block used in automated, solid-phase oligonucleotide synthesis.[1] Its core function is to introduce the fluorescent dye, 6-FAM, at a specific position within a synthetic DNA or RNA strand, most commonly at the 5'-terminus. The underlying chemical process is the well-established phosphoramidite method, which proceeds in a cyclical manner, adding one nucleotide or modified residue at a time.[1][2]

The synthesis cycle for incorporating 6-FAM phosphoramidite, typically as the final coupling step, involves four key stages:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the terminal nucleotide on the solid support is deprotected by treatment with an acid, making it available for the subsequent coupling reaction.[1]

-

Coupling: The 6-FAM phosphoramidite is activated by an activating agent, such as tetrazole or its derivatives.[] This activation involves the protonation of the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[] The activated 6-FAM phosphoramidite then reacts with the free 5'-hydroxyl group of the oligonucleotide chain, forming a phosphite triester linkage.[]

-

Capping: To prevent the elongation of unreacted oligonucleotide chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated, effectively terminating their further participation in the synthesis.[1]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester, the natural linkage found in DNA and RNA, typically using an iodine solution.[1][2]

This cycle is repeated until the desired oligonucleotide sequence is assembled, with the 6-FAM phosphoramidite being introduced in the final coupling cycle for 5'-end labeling.

Quantitative Data

The performance and characteristics of 6-FAM and oligonucleotides labeled with it are critical for experimental design and data interpretation. The following tables summarize key quantitative data.

Table 1: Spectroscopic Properties of 6-FAM

| Property | Value | References |

| Excitation Maximum (λex) | 492 - 495 nm | [5][6][7] |

| Emission Maximum (λem) | 517 - 521 nm | [5][6][7] |

| Molar Extinction Coefficient (ε) at λmax | 74,000 - 83,000 M⁻¹cm⁻¹ | [8][9][10] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [8][11] |

Table 2: Recommended Synthesis and Deprotection Parameters

| Parameter | Recommendation | References |

| Coupling Time | 3 - 15 minutes | [12] |

| Deprotection (Standard) | Ammonium hydroxide, overnight at 55°C | [13] |

| Deprotection (with AMA) | Ammonium hydroxide (30 min, RT), then add equal volume of 40% methylamine (e.g., 10 min at 65°C) | [14][15] |

Experimental Protocols

Synthesis of a 5'-FAM Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing a 5'-FAM labeled oligonucleotide on an automated DNA synthesizer.

-

Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry cycles.

-

Final Coupling with 6-FAM Phosphoramidite:

-

In the final synthesis cycle, after the deblocking of the terminal nucleotide, a solution of 6-FAM phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole) in acetonitrile is delivered to the synthesis column.[2]

-

The coupling reaction is allowed to proceed for a recommended time of 3 to 15 minutes to ensure high coupling efficiency.[16][12]

-

-

Capping and Oxidation: The standard capping and oxidation steps are performed as in the previous cycles.

-

Cleavage and Deprotection:

-

The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Standard Deprotection: The support is treated with concentrated ammonium hydroxide overnight at 55°C.[13]

-

AMA Deprotection: To avoid the formation of a non-fluorescent impurity when using AMA (ammonium hydroxide/methylamine), a two-step procedure is recommended. First, treat the support with ammonium hydroxide for 30 minutes at room temperature to remove the pivaloyl protecting groups from the FAM dye. Then, add an equal volume of 40% aqueous methylamine and continue the deprotection as required for the nucleobases (e.g., 10 minutes at 65°C).[14][15]

-

Purification of 6-FAM Labeled Oligonucleotides by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying FAM-labeled oligonucleotides due to the hydrophobicity of the FAM dye.[17]

-

Sample Preparation: The crude, deprotected oligonucleotide is dissolved in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[18]

-

HPLC System and Column: An HPLC system equipped with a UV detector and a C18 reverse-phase column is used.[18][19]

-

Mobile Phases:

-

Gradient Elution: A linear gradient from 0% to 100% Solvent B over 15 minutes is typically used to elute the oligonucleotide.[18]

-

Detection: The elution is monitored at 260 nm (for the oligonucleotide) and at the absorbance maximum of FAM (~494 nm) to identify the FAM-labeled product.[18]

-

Fraction Collection and Processing: The peak corresponding to the full-length, FAM-labeled oligonucleotide is collected. The volatile mobile phase is then removed by vacuum centrifugation.[18]

Signaling Pathways and Experimental Workflows

TaqMan qPCR Probe Mechanism

6-FAM is frequently used as a reporter dye in TaqMan probes for real-time quantitative PCR (qPCR).[20][21] The probe is a short oligonucleotide complementary to the target sequence, with 6-FAM at the 5'-end and a quencher dye at the 3'-end.

Caption: TaqMan qPCR probe mechanism.

Fluorescence In Situ Hybridization (FISH) Workflow

6-FAM labeled oligonucleotide probes are used in FISH to detect specific DNA or RNA sequences within cells or tissues.[22][23]

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. FAM dye: Properties, uses & applications [baseclick.eu]

- 12. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 13. glenresearch.com [glenresearch.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. glenresearch.com [glenresearch.com]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. labcluster.com [labcluster.com]

- 18. mz-at.de [mz-at.de]

- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 21. Evaluation of TaqMan qPCR System Integrating Two Identically Labelled Hydrolysis Probes in Single Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 23. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]

Unveiling the Spectroscopic Signature: A Technical Guide to 6-Fluorescein Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorescein Phosphoramidite (6-FAM) is a cornerstone fluorescent labeling reagent extensively utilized in molecular biology, diagnostics, and drug development. As a derivative of fluorescein, it offers a bright, green-blue fluorescence that is readily detectable by most fluorescence instrumentation. Its phosphoramidite chemistry enables the direct, automated incorporation of the fluorescein moiety onto synthetic oligonucleotides at the 5'-end, 3'-end, or internally. This technical guide provides an in-depth overview of the core spectral properties of 6-FAM, detailed experimental considerations for its use, and a workflow for the synthesis of fluorescently labeled oligonucleotides.

Core Spectral and Physical Properties

The utility of 6-FAM is fundamentally defined by its photophysical characteristics. These properties dictate its suitability for various applications, from quantitative PCR (qPCR) to fluorescence in situ hybridization (FISH) and DNA sequencing. The key spectral and physical data are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 492 - 498 nm | [1][2][3][4] |

| Emission Maximum (λem) | 517 - 525 nm | [1][2][5][6][7] |

| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | [1][3][4] |

| Fluorescence Quantum Yield (Φ) | 0.79 - 0.93 | [1][4] |

| Molecular Weight | ~843.94 g/mol | [1][5] |

| Solubility | Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1] |

Experimental Considerations and Protocols

The successful application of 6-FAM requires careful attention to the experimental conditions, from oligonucleotide synthesis to purification and final application.

Oligonucleotide Labeling Workflow

The general workflow for incorporating 6-FAM into a synthetic oligonucleotide involves standard phosphoramidite chemistry on an automated DNA synthesizer.

Caption: Workflow for the synthesis and purification of a 6-FAM labeled oligonucleotide.

Key Experimental Protocols

1. Coupling of 6-FAM Phosphoramidite:

-

Reagent: this compound dissolved in anhydrous acetonitrile.

-

Procedure: The coupling reaction is performed on an automated DNA synthesizer. A longer coupling time of 10-15 minutes is often recommended to ensure efficient incorporation of the bulky FAM moiety.[1][8]

-

Note: Some 6-FAM phosphoramidites contain a dimethoxytrityl (DMT) group, which allows for the monitoring of coupling efficiency by measuring the absorbance of the released trityl cation.[6][8] Others lack a DMT group and can only be added at the 5'-terminus, terminating the synthesis.[2][8]

2. Cleavage and Deprotection:

-

Reagent: Concentrated ammonium hydroxide is typically used for cleavage from the solid support and removal of the protecting groups from the nucleobases and the fluorescein dye.[5][8][9]

-

Procedure: The solid support with the synthesized oligonucleotide is incubated in ammonium hydroxide. Deprotection conditions can vary, for example, overnight at 55°C.[10]

-

Caution: When using AMA (Ammonium hydroxide/40% Methylamine), a side reaction can occur, leading to a non-fluorescent impurity. To avoid this, a pre-deprotection step with ammonium hydroxide for 30 minutes at room temperature is recommended before adding methylamine.[8]

3. Purification of the Labeled Oligonucleotide:

-

Methods: Purification is crucial to remove unlabeled oligonucleotides (failure sequences) and other impurities. Common methods include High-Performance Liquid Chromatography (HPLC) and cartridge purification.[10][11]

-

Cartridge Purification: For DMT-on 6-FAM phosphoramidites, purification can be conveniently performed using cartridges that selectively retain the DMT-containing full-length product.[10] The DMT group is then removed, and the purified oligonucleotide is eluted.

Factors Influencing Fluorescence

The fluorescence of 6-FAM is sensitive to its local environment, which is a critical consideration for assay design and data interpretation.

pH Dependence

The fluorescence intensity of fluorescein is highly pH-dependent, with optimal brightness in the pH range of 7.5 to 8.5.[12] Below pH 7, the fluorescence decreases due to protonation.[12] For applications requiring stable fluorescence across a broader pH range, alternative fluorophores may be considered.

Quenching Effects

Fluorescence quenching can significantly impact the signal from a 6-FAM labeled oligonucleotide.

-

Proximity to Guanine: Guanine residues in close proximity to the fluorescein moiety can cause significant quenching of the fluorescence signal.[13] This effect is sequence-dependent and should be considered when designing probes.

-

Self-Quenching: If multiple fluorescein molecules are incorporated in close proximity, self-quenching can occur.[6] To mitigate this, spacers are often incorporated between the dye molecules.[6]

-

Quenchers: In applications such as qPCR probes (e.g., TaqMan probes), 6-FAM is used in conjunction with a quencher molecule. When the probe is intact, the quencher is in close proximity to the FAM, and the fluorescence is suppressed. Upon cleavage of the probe during PCR, the FAM is separated from the quencher, resulting in an increase in fluorescence. Commonly used quenchers for FAM include BHQ-1, DDQ-1, and DABCYL.[6][7]

The relationship between a FAM-labeled probe, a quencher, and the resulting signal in a hydrolysis probe assay is illustrated below.

Caption: Principle of fluorescence quenching and signal generation in a hydrolysis probe assay.

Conclusion

This compound is a versatile and widely adopted tool for the fluorescent labeling of oligonucleotides. A thorough understanding of its spectral properties, chemical handling, and the factors that influence its fluorescence is paramount for its successful implementation in research, diagnostics, and therapeutic development. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the capabilities of 6-FAM to achieve reliable and reproducible results in their molecular applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound configured for ABI 204697-37-0 [sigmaaldrich.com]

- 3. cidsamexico.com [cidsamexico.com]

- 4. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. This compound | AAT Bioquest [aatbio.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. idtdna.com [idtdna.com]

- 13. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]

6-Carboxyfluorescein (6-FAM): A Technical Guide to its Absorbance and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 6-Carboxyfluorescein (6-FAM), a widely used green fluorescent dye. The document details its absorbance and emission characteristics, provides experimental protocols for their measurement, and summarizes key quantitative data for easy reference.

Core Spectral Properties of 6-FAM

6-Carboxyfluorescein (6-FAM) is a derivative of fluorescein that is extensively used for labeling biomolecules such as peptides, proteins, and nucleic acids.[1][2] Its popularity stems from its bright green fluorescence, high quantum yield, and compatibility with common fluorescence detection instrumentation, including filter sets for fluorescein isothiocyanate (FITC) and the 488 nm spectral line of argon-ion lasers.[1]

The fluorescence of 6-FAM is pH-sensitive, with its emission intensity increasing in the physiological pH range of 6 to 7.4.[3][4] For optimal and stable fluorescence, it is typically used in buffers with a pH of 7.5 to 8.5.[5] Commercially, FAM is often available as a mixture of two isomers, 5-FAM and 6-FAM.[6] This guide focuses on the single isomer, 6-FAM.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of 6-FAM.

| Parameter | Value | Notes |

| Molar Mass | 376.32 g/mol | [6] |

| Chemical Formula | C₂₁H₁₂O₇ | [7] |

| CAS Number | 3301-79-9 | [2][7] |

| Excitation Maximum (λex) | 492 - 495 nm | [1][2][7] |

| Emission Maximum (λem) | 517 - 520 nm | [1][2][6][8] |

| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | [9][10][11] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [10] |

| Solubility | Soluble in water (pH > 6), DMF, or DMSO | [7] |

Experimental Protocols

Measuring Absorbance and Emission Spectra

This section outlines a general protocol for measuring the absorbance and emission spectra of 6-FAM.

1. Materials and Reagents:

-

6-Carboxyfluorescein (6-FAM), single isomer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution

-

Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; or a buffer in the pH range of 7.5-8.5 for optimal fluorescence)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

2. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of 6-FAM (e.g., 1-10 mM) by dissolving the solid dye in a minimal amount of anhydrous DMF or DMSO.[2][9] Store this stock solution at -20°C, protected from light.[2]

-

Working Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration suitable for spectroscopic measurements. For absorbance, the concentration should result in a maximum absorbance between 0.1 and 1.0 AU. For fluorescence, a more dilute solution is typically required to avoid inner filter effects.

3. Absorbance Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Blank the instrument using the same buffer as the working solution.

-

Fill a quartz cuvette with the 6-FAM working solution.

-

Scan the absorbance from approximately 400 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

4. Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined absorbance maximum (e.g., 495 nm).[6]

-

Blank the instrument using the same buffer as the working solution.

-

Fill a quartz cuvette with the 6-FAM working solution.

-

Scan the emission spectrum from approximately 500 nm to 650 nm.

-

Identify the wavelength of maximum emission (λmax).

5. Excitation Spectrum Measurement (Optional but Recommended):

-

Set the emission wavelength to the determined emission maximum (e.g., 517 nm).[6]

-

Scan the excitation spectrum from approximately 400 nm to 510 nm.

-

The resulting spectrum should resemble the absorbance spectrum.

Experimental Workflow and Signaling

The following diagrams illustrate a generalized experimental workflow for fluorescence spectroscopy and the role of 6-FAM as a reporter in biological systems.

6-FAM itself does not have an intrinsic signaling pathway. Instead, it is conjugated to biomolecules to act as a fluorescent reporter. The signaling pathway of interest is that of the labeled biomolecule.

References

- 1. empbiotech.com [empbiotech.com]

- 2. 6-FAM [6-Carboxyfluorescein] [anaspec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. idtdna.com [idtdna.com]

- 6. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 7. biotium.com [biotium.com]

- 8. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 9. 6-FAM [6-Carboxyfluorescein] *CAS 3301-79-9* | AAT Bioquest [aatbio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. jenabioscience.com [jenabioscience.com]

6-Fluorescein Phosphoramidite molecular weight

An In-depth Technical Guide to 6-Fluorescein Phosphoramidite

For researchers, scientists, and professionals in drug development, this compound (commonly known as 6-FAM phosphoramidite) is a key reagent for the fluorescent labeling of oligonucleotides.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a visualization of the labeling workflow. Fluorescein is the most frequently utilized fluorescent dye for tagging oligonucleotides.[1]

Core Chemical and Physical Properties

This compound is a derivative of 6-carboxyfluorescein, a single isomer that ensures high purity in labeling applications.[2][3] It is designed for covalent attachment to the 5'-terminus of a synthetic oligonucleotide during solid-phase synthesis.[4] The phosphoramidite chemistry allows for its direct incorporation using an automated DNA synthesizer.[1][5] Key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C46H58N3O10P[3][6][7] |

| Molecular Weight | 843.94 g/mol [2][7] |

| CAS Number | 204697-37-0[3][7] |

| Appearance | White to off-white solid[7] |

| Solubility | Soluble in acetonitrile and Dichloromethane (DCM)[3][7] |

| Storage Conditions | -20°C, protected from light and moisture[2][3][7] |

| Excitation Maximum (λex) | ~492-494 nm[2][3] |

| Emission Maximum (λem) | ~517-522 nm[2][3] |

| Fluorescence Quantum Yield | 0.93[3] |

| Molar Extinction Coefficient | 74,000 L·mol⁻¹·cm⁻¹[3] |

Note: Another molecular formula, C68H78N3O13P, with a molecular weight of 1176.35 g/mol , is also associated with a this compound product.[8][9] This difference may arise from variations in the protecting groups used in different commercial formulations.

Experimental Protocol: 5'-End Labeling of Oligonucleotides

The following protocol outlines the standard procedure for labeling the 5'-end of an oligonucleotide with this compound using an automated DNA synthesizer.

1. Synthesis of the Oligonucleotide:

-

The desired oligonucleotide sequence is synthesized on a solid support (e.g., CPG) using standard phosphoramidite chemistry.

2. Coupling of this compound:

-

At the final coupling step, this compound is introduced to react with the free 5'-hydroxyl group of the synthesized oligonucleotide.

-

A coupling time of 15 minutes is recommended for this step.[8]

3. Cleavage and Deprotection:

-

After synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed.

-

Standard deprotection is carried out using concentrated ammonium hydroxide.[2]

-

Important Consideration for AMA (Ammonium hydroxide/Methylamine): If using AMA for deprotection, a non-fluorescent impurity may form. To avoid this, a two-step deprotection is recommended:

-

Incubate with ammonium hydroxide for 30 minutes at room temperature.

-

Add an equal volume of 40% methylamine and continue deprotection as required by the nucleobases (e.g., 10 minutes at 65°C).[8]

-

4. Purification of the Labeled Oligonucleotide:

-

The crude labeled oligonucleotide can be purified using various methods, including Oligonucleotide Purification Cartridges (OPC) or High-Performance Liquid Chromatography (HPLC).[5][10]

-

For HPLC purification, a C18 column with a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA) is typically used.[10]

-

Elution is monitored at both 260 nm (for the oligonucleotide) and 494 nm (for fluorescein) to identify the correctly labeled product.[10]

Workflow for Synthesis and Application of 6-FAM Labeled Probes

The following diagram illustrates the overall workflow from oligonucleotide synthesis to the application of the fluorescently labeled probe in a technique such as quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).

Caption: Workflow for 5'-end labeling of oligonucleotides with 6-FAM phosphoramidite.

Applications in Research and Drug Development

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and drug development.[1] Some key applications include:

-

Quantitative PCR (qPCR): 6-FAM is a common reporter dye in TaqMan probes and other qPCR assays for gene expression analysis and pathogen detection.[4]

-

DNA Sequencing: Fluorescently labeled primers are fundamental to Sanger sequencing and next-generation sequencing technologies.[11]

-

Fluorescence In Situ Hybridization (FISH): Labeled probes are used to visualize specific DNA sequences within chromosomes, aiding in genetic mapping and cytogenetics.[10]

-

Microarrays: FAM-labeled oligonucleotides can be used to probe microarrays for high-throughput analysis of gene expression or genetic variation.

-

Binding Assays: The change in fluorescence upon binding of a labeled oligonucleotide to a target protein or nucleic acid can be used to study molecular interactions.[1]

The stability of the linkage between fluorescein and the oligonucleotide, combined with the high quantum yield of the dye, makes this compound a reliable and sensitive choice for these and other applications.[3][5]

References

- 1. chemgenesjapan.com [chemgenesjapan.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-荧光素亚磷酰胺 configured for ABI | Sigma-Aldrich [sigmaaldrich.com]

- 8. glenresearch.com [glenresearch.com]

- 9. 6-Fluorescein Phosphoramidite_诺维康 [nvcbiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Fluorescein Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescein labeling of oligonucleotides. Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development, enabling sensitive and specific detection of nucleic acid sequences.[1][][3] This document details the chemical strategies for labeling, purification protocols, and key applications, with a focus on providing practical information for laboratory professionals.

Core Principles of Fluorescein Labeling

Fluorescein is a widely used fluorophore due to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3] Its excitation and emission maxima are approximately 494 nm and 517-520 nm, respectively, which are compatible with common excitation sources like the argon-ion laser (488 nm).[3][4][5] The covalent attachment of fluorescein to an oligonucleotide allows for the detection and quantification of the nucleic acid in various applications.[3]

There are two primary strategies for labeling oligonucleotides with fluorescein:

-

Direct Incorporation during Synthesis: This method utilizes a fluorescein molecule chemically modified to act as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[1][5] This allows for precise, site-specific incorporation of the dye at the 5' or 3' end, or internally within the sequence.[1][6][7]

-

Post-Synthetic Conjugation: In this approach, a reactive functional group is introduced into the oligonucleotide, typically an amine or thiol group. This modified oligonucleotide is then reacted with a fluorescein derivative containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (FITC).[][7][8]

Quantitative Data for Fluorescein and Derivatives

The spectral properties of fluorescein and its derivatives are crucial for designing experiments and selecting appropriate instrumentation. The following table summarizes key quantitative data for commonly used fluorescein-based dyes in oligonucleotide labeling.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Comments |

| 6-FAM (Fluorescein) | ~494 | ~517-520 | Most common fluorescein derivative for oligonucleotide labeling.[4][5] |

| HEX (Hexachlorofluorescein) | ~535 | ~556 | Red-shifted emission compared to FAM.[] |

| TET (Tetrachlorofluorescein) | ~521 | ~536 | Orange emission, spectrally distinct from FAM and HEX.[] |

| JOE (5'-Dichloro-dimethoxy-fluorescein) | ~520 | ~548 | Emission is between that of FAM and TAMRA/ROX.[][] |

Experimental Protocols

Post-Synthetic Labeling of an Amino-Modified Oligonucleotide with a Fluorescein NHS Ester

This protocol is a common method for labeling an oligonucleotide after its synthesis and purification.

Materials:

-

Amino-modified oligonucleotide

-

Fluorescein NHS ester

-

Anhydrous DMSO or DMF

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Purification supplies (e.g., HPLC system, gel electrophoresis equipment)

Protocol:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.[4]

-

NHS Ester Preparation: Immediately before use, dissolve the fluorescein NHS ester in a small volume of anhydrous DMSO or DMF.[10]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the activated fluorescein NHS ester solution to the oligonucleotide solution.[4]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]

-

Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using HPLC, PAGE, or other chromatographic methods.[5][7][11] For HPLC purification, a C18 column with a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer is often used.[4] Monitor the elution at both 260 nm (oligonucleotide) and 494 nm (fluorescein).[4]

-

Quantification and Storage: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm. The labeling efficiency can be estimated by comparing the absorbance at 494 nm to that at 260 nm.[4] Lyophilize the purified product and store it at -20°C, protected from light.[4][7]

Purification of Fluorescein-Labeled Oligonucleotides

Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications.[11]

High-Performance Liquid Chromatography (HPLC):

-

Principle: Ion-pair reversed-phase HPLC is a highly effective method for purifying labeled oligonucleotides.[12] The hydrophobic nature of the fluorescein dye allows for separation from the unlabeled, more hydrophilic oligonucleotide.

-

Typical Setup: A C18 column is commonly used with a mobile phase consisting of an ion-pairing agent (e.g., TEAA) and an organic solvent gradient (e.g., acetonitrile).[4]

-

Detection: Elution is monitored at 260 nm for the oligonucleotide and at the absorbance maximum of fluorescein (~494 nm) to identify the dual-labeled product.[4]

Polyacrylamide Gel Electrophoresis (PAGE):

-

Principle: PAGE separates oligonucleotides based on their size and charge. The labeled oligonucleotide will have a slightly different mobility compared to the unlabeled one.

-

Visualization: The fluorescently labeled product can be visualized directly on the gel using a UV transilluminator. The desired band is then excised, and the oligonucleotide is eluted.

Butanol Extraction for Free Dye Removal:

-

Principle: This method leverages the differential solubility of the hydrophilic DNA and the more hydrophobic unreacted dye.[13] At a lower pH, the neutral form of the fluorescent dye increases, allowing it to be extracted into a hydrophobic organic phase like butanol.[11]

-

Protocol:

-

Add a pH-adjusted buffer to the DNA sample, followed by water-saturated butanol.[11]

-

Vortex the mixture vigorously and separate the phases by centrifugation.[11]

-

The free dye will partition into the upper butanol phase, which can be discarded. The purified, labeled oligonucleotide remains in the lower aqueous phase.[11][13] This process can be repeated for efficient removal of free dye.[11]

-

Key Applications in Research and Drug Development

Fluorescein-labeled oligonucleotides are utilized in a wide array of molecular biology techniques.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize specific DNA or RNA sequences within cells or tissues.[4][14][15] Fluorescein-labeled oligonucleotide probes bind to their complementary target sequences, allowing for the localization and quantification of genes or RNA transcripts.[16][]

Real-Time Quantitative PCR (qPCR)

In qPCR, fluorescein-labeled probes, often in conjunction with a quencher molecule, are used to monitor the amplification of a specific DNA target in real-time.[5] The fluorescence signal increases proportionally to the amount of amplified product.[18] Some qPCR strategies utilize the inherent quenching properties of guanosine nucleotides to modulate the fluorescence of a nearby fluorescein label upon probe hybridization.[18][19]

Aptamer-Based Diagnostics and Therapeutics

Aptamers are single-stranded oligonucleotides that can bind to specific target molecules with high affinity and specificity.[20] When labeled with fluorescein, aptamers can be used as fluorescent biosensors for the detection of various targets, including proteins, small molecules, and cells.[21][22] The binding of the aptamer to its target can induce a conformational change that alters the fluorescence signal, enabling target quantification.[23]

Chemical Labeling Strategies

Phosphoramidite Chemistry

This is the most common method for incorporating fluorescein during automated oligonucleotide synthesis.[5] A fluorescein phosphoramidite, which is a fluorescein molecule attached to a phosphoramidite group, is used as a building block in the synthesis cycle.[6] This allows for precise placement of the fluorescein at the 5' end, 3' end (using a modified solid support), or internally by replacing a standard nucleotide with a fluorescein-modified one.[6][14]

NHS Ester Chemistry

Post-synthetic labeling with NHS esters is a versatile method that involves a two-step process. First, an oligonucleotide is synthesized with a primary amine group. This amine-modified oligonucleotide is then reacted with a fluorescein NHS ester. The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the fluorescein to the oligonucleotide.[10]

References

- 1. atdbio.com [atdbio.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 8. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 15. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]

- 16. abnova.com [abnova.com]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescein-labeled oligonucleotides for real-time pcr: using the inherent quenching of deoxyguanosine nucleotides. | Semantic Scholar [semanticscholar.org]

- 20. Synthesis of fluorescence labelled aptamers for use as low-cost reagents in HIV/AIDS research and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Core Principles of 6-FAM in DNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-carboxyfluorescein, commonly known as 6-FAM, is a single isomer derivative of fluorescein that has become one of the most prevalent fluorescent dyes for labeling oligonucleotides.[1][2] Its robust fluorescence, compatibility with common detection instrumentation, and well-established chemistry make it a cornerstone of modern molecular biology.[1] This guide provides a detailed exploration of the principles underlying the use of 6-FAM in DNA synthesis, its photophysical properties, and its application in key research and diagnostic techniques.

The Chemistry of 6-FAM Incorporation

The covalent attachment of 6-FAM to a DNA oligonucleotide is primarily achieved through two distinct chemical strategies: phosphoramidite chemistry during solid-phase synthesis and post-synthesis conjugation via an N-hydroxysuccinimide (NHS) ester.

Phosphoramidite Chemistry: Co-synthetic Labeling

The most common method for labeling synthetic oligonucleotides is the incorporation of a dye phosphoramidite during automated solid-phase synthesis.[3][4] 6-FAM phosphoramidite is a modified nucleoside where the 6-FAM moiety is attached to the phosphoramidite group, which is the reactive component that enables its addition to the growing DNA chain.[3] This process typically occurs at the 5'-terminus of the oligonucleotide.[5]

The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.[4] The 6-FAM phosphoramidite is introduced during the coupling step of the final cycle. An activator, such as a tetrazole derivative, protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate.[][] This activated species is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[][8] Subsequent oxidation converts the unstable phosphite triester into a stable phosphate triester bond.[8]

NHS Ester Chemistry: Post-Synthetic Labeling

An alternative method involves the post-synthetic conjugation of a 6-FAM NHS ester to an oligonucleotide that has been synthesized with a primary amine modification.[9][10] This is a common strategy for labeling RNA oligos.[11] The NHS ester is highly reactive towards the primary amine, forming a stable amide bond.[12] This reaction is typically carried out in a buffered solution at a slightly basic pH (around 8.5-8.75) to ensure the amine is deprotonated and thus nucleophilic.[12][13]

Photophysical Properties of 6-FAM

The utility of 6-FAM as a fluorescent reporter is defined by its photophysical characteristics. It exhibits a strong absorbance maximum in the blue region of the visible spectrum and emits in the green region, making it compatible with common excitation sources like the 488 nm argon-ion laser. Its fluorescence is pH-dependent, with decreased emission below pH 7 due to protonation.[1] Therefore, it is typically used in buffers with a pH between 7.5 and 8.5.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | 495 nm | [1][14][15] |

| Emission Maximum (λem) | 517-520 nm | [1][14][15][16] |

| Extinction Coefficient (ε) | ~75,000 - 83,000 M⁻¹cm⁻¹ | [16][17] |

| Quantum Yield (Φ) | ~0.9 | [17] |

| Molecular Weight | 376.3 g/mol | [14][15] |

| Chemical Formula | C₂₁H₁₂O₇ | [14][15] |

Key Applications and Their Principles

6-FAM labeled oligonucleotides are integral to a variety of molecular biology techniques.

Real-Time PCR (qPCR)

In qPCR, 6-FAM is commonly used as the reporter dye in TaqMan® probes.[9][18] A TaqMan® probe is a dual-labeled oligonucleotide with 6-FAM at the 5'-end and a quencher dye (e.g., TAMRA or a dark quencher like BHQ-1) at the 3'-end.[18][19] When the probe is intact, the quencher suppresses the fluorescence of 6-FAM through Förster Resonance Energy Transfer (FRET).[18] During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe that is hybridized to the target DNA.[19] This cleavage separates the 6-FAM reporter from the quencher, resulting in an increase in fluorescence that is proportional to the amount of amplified product.[19]

Sanger Sequencing

In automated Sanger sequencing, 6-FAM is one of the fluorescent dyes used to label either the sequencing primers or the dideoxynucleotide terminators (ddNTPs).[20][21] When a 6-FAM labeled primer is used, all fragments terminated by any of the four ddNTPs will carry the 6-FAM label. More commonly, each of the four ddNTPs is labeled with a different colored dye, allowing for a single-tube reaction. The resulting fluorescently labeled DNA fragments are then separated by size using capillary electrophoresis. A laser excites the dyes as they pass a detector, and the sequence is determined by the order of the colors detected.[21]

Fragment Analysis

6-FAM labeled primers are also widely used in fragment analysis applications such as microsatellite genotyping and AFLP (Amplified Fragment Length Polymorphism).[22] In these techniques, a primer pair, with one primer labeled with 6-FAM, is used to amplify a specific DNA region of variable length. The resulting fluorescently labeled PCR products are separated by capillary electrophoresis, and their sizes are precisely determined by comparing their migration to an internal size standard.[23]

Experimental Protocols

Protocol 1: Incorporation of 6-FAM using Phosphoramidite Chemistry

This protocol outlines the general steps for the final coupling cycle in an automated DNA synthesizer to add a 5'-FAM label.

-

Reagent Preparation : Dissolve 6-FAM phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.[24]

-

Synthesis Cycle : The automated synthesis proceeds through the standard cycles of deblocking, coupling, capping, and oxidation for the DNA sequence.[4]

-

Final Coupling : In the final cycle, the synthesizer delivers the 6-FAM phosphoramidite solution and an activator (e.g., tetrazole) to the synthesis column. A coupling time of 3-15 minutes is typically recommended.[25][26]

-

Cleavage and Deprotection : After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-17 hours.[5][27]

-

Purification : The crude 6-FAM labeled oligonucleotide is purified to remove failure sequences and unreacted dye. Reverse-phase HPLC or cartridge purification are effective methods due to the hydrophobicity of the 6-FAM dye.[5][28]

Protocol 2: Post-Synthesis Conjugation with 6-FAM NHS Ester

This protocol provides a general method for labeling an amine-modified oligonucleotide with a 6-FAM NHS ester.

-

Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M sodium borate, pH 8.5 or 0.5 M sodium carbonate/bicarbonate buffer, pH 8.75).[12][13]

-

NHS Ester Preparation : Dissolve the 6-FAM NHS ester in anhydrous DMSO immediately before use.[12][13]

-

Conjugation Reaction : Add the 6-FAM NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is used to drive the reaction.[12] Incubate the reaction for 2-4 hours at room temperature, protected from light.[13]

-

Purification : The labeled oligonucleotide is purified from excess dye and unconjugated oligo. Ethanol precipitation is a common first step to remove the bulk of the unreacted NHS ester.[13] For higher purity, reverse-phase HPLC is recommended.[28]

Protocol 3: TaqMan® Real-Time PCR Assay

This is a representative protocol for a TaqMan® qPCR assay.

-

Reaction Mix Preparation : Prepare a master mix containing TaqMan® Universal PCR Master Mix (which includes AmpliTaq Gold® DNA Polymerase, dNTPs with dUTP, and a passive reference dye), forward primer, reverse primer, 6-FAM labeled TaqMan® probe, and nuclease-free water.[18][19][29]

-

Template Addition : Add the DNA or cDNA template to individual PCR tubes or wells of a PCR plate.

-

Reaction Setup : Aliquot the master mix into the tubes or wells containing the template.

-

Thermal Cycling : Perform the reaction in a real-time PCR instrument with a typical thermal profile:

-

Data Analysis : The instrument software monitors the fluorescence of 6-FAM at each cycle and calculates the threshold cycle (Ct), which is inversely proportional to the initial amount of target nucleic acid.

Conclusion

6-FAM remains a vital tool in molecular biology due to its excellent fluorescent properties and versatile conjugation chemistry. Its application in DNA synthesis, through both co-synthetic phosphoramidite incorporation and post-synthetic NHS ester conjugation, enables a wide range of sensitive and specific detection methods. A thorough understanding of the principles of 6-FAM chemistry and its behavior in various applications is essential for researchers and professionals in the fields of genomics, diagnostics, and drug development.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. metabion.com [metabion.com]

- 3. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. glenresearch.com [glenresearch.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 14. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 15. biotium.com [biotium.com]

- 16. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 17. glenresearch.com [glenresearch.com]

- 18. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genome.med.harvard.edu [genome.med.harvard.edu]

- 20. PCR for Sanger Sequencing | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. unsw.edu.au [unsw.edu.au]

- 22. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. datapdf.com [datapdf.com]

- 26. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 27. lumiprobe.com [lumiprobe.com]

- 28. labcluster.com [labcluster.com]

- 29. Real time PCR reactions [science.umd.edu]

6-Carboxyfluorescein (6-FAM) Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 6-carboxyfluorescein (6-FAM) phosphoramidite, a fundamental reagent for the fluorescent labeling of oligonucleotides. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in solid-phase oligonucleotide synthesis, and illustrates key workflows and mechanisms through detailed diagrams.

Core Properties of 6-FAM Phosphoramidite

6-Carboxyfluorescein, commonly known as 6-FAM, is the most widely used fluorescent dye for labeling oligonucleotides.[1] Its phosphoramidite derivative allows for its direct incorporation into a growing oligonucleotide chain during automated solid-phase synthesis.[2][3] The single isomer 6-FAM is preferred for its defined structure, ensuring consistency in labeling.[4][5]

Chemical and Physical Data

The key quantitative data for 6-FAM phosphoramidite are summarized in the tables below, providing a quick reference for experimental planning.

| Chemical Properties | Value | Reference |

| Molecular Formula | C46H58N3O10P | [6][7] |

| Molecular Weight | 843.94 g/mol | [6][7] |

| CAS Number | 204697-37-0 | [5][6][7] |

| Appearance | White or clear crystals/foam | [6][8] |

| Solubility | Good solubility in acetonitrile and Dichloromethane (DCM). Insoluble in water. | [8][9] |

| Purity (HPLC) | > 95% | [6][8][10] |

| Spectroscopic Properties | Value | Reference |

| Absorption Maximum (λmax) | ~494 nm | [6][8][11] |

| Emission Maximum (λem) | ~517-520 nm | [1][2][9][12] |

| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield | 0.9 | [8] |

| Recommended Quenchers | BHQ-1, DABCYL, DDQ-1 | [1][9][13] |

Applications in Research and Development

6-FAM labeled oligonucleotides are indispensable tools in molecular biology and diagnostics.[2] Key applications include:

-

Quantitative PCR (qPCR): 6-FAM is commonly used as the reporter dye in probe-based qPCR assays like TaqMan probes, Molecular Beacons, and Scorpion primers.[1][2]

-

DNA Sequencing: It serves as a fluorescent label for primers in Sanger sequencing.[1]

-

Fluorescence In Situ Hybridization (FISH): FAM-labeled probes are used to detect specific DNA sequences in chromosomes.[14][15]

-

Genetic Analysis: Applications include Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis.[1]

-

Molecular Interaction Studies: Used in electrophoretic mobility shift assays (EMSA) to study protein-RNA interactions.[16]

-

Cell Imaging: FAM-labeled oligonucleotides can be used to visualize gene expression and intracellular molecular dynamics.[2]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of 6-FAM phosphoramidite into synthetic oligonucleotides.

Oligonucleotide Synthesis Workflow

The synthesis of a 6-FAM labeled oligonucleotide follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[2][3] The 6-FAM phosphoramidite is typically added at the 5'-terminus of the oligonucleotide.[4][9]

Protocol Details:

-

Preparation of 6-FAM Phosphoramidite: Dissolve the 6-FAM phosphoramidite in anhydrous acetonitrile to a recommended concentration of 0.1 M.[10][17] The solution is stable for 2-3 days when stored properly.[10]

-

Coupling: A coupling time of 3 to 15 minutes is generally recommended for 6-FAM phosphoramidite.[4][10] For critical syntheses, a double coupling can be performed to improve efficiency.[17] Some versions of 6-FAM phosphoramidite contain a DMT group, which allows for the monitoring of coupling efficiency by measuring the release of the trityl cation.[4][18]

-

Capping and Oxidation: Standard capping and oxidation protocols used for nucleoside phosphoramidites are compatible with 6-FAM phosphoramidite.[17]

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the fluorescein dye must be removed.

Standard Deprotection Protocol:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: Incubate the solid support with concentrated ammonium hydroxide at 55°C overnight.[18]

Ammonia/Methylamine (AMA) Deprotection:

This method is faster but requires a specific procedure to avoid degradation of the FAM dye.[4][19]

-

Incubate the support with concentrated ammonium hydroxide for 30 minutes at room temperature to remove the pivaloyl protecting groups from the FAM moiety.[4][19][20]

-

Add an equal volume of 40% methylamine.

-

Incubate at 65°C for 10-15 minutes to complete the deprotection of the nucleobases.[4][20]

Note: Do not store crude fluorescently labeled oligonucleotides in ammonia.[10]

Purification

Purification is critical to remove failure sequences and unreacted reagents.

DMT-On Purification using Cartridges:

If a DMT-containing 6-FAM phosphoramidite is used, the full-length, DMT-on product can be selectively purified using reverse-phase cartridges (e.g., Glen-Pak™).[18]

-

Loading: Dilute the deprotected oligonucleotide solution and load it onto the prepared cartridge.

-

Washing: Wash the cartridge with a salt solution to remove DMT-off failure sequences.

-

Detritylation: Cleave the DMT group on-column using an acid wash (e.g., 2% trifluoroacetic acid).

-

Elution: Elute the purified, detritylated FAM-labeled oligonucleotide with a solution of 50% acetonitrile in water containing 0.5% ammonium hydroxide.[18]

Other Purification Methods:

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used for high-purity applications.[2][18]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE is effective for purifying oligonucleotides, especially for ensuring length homogeneity.[21][22]

Signaling Pathway Example: TaqMan qPCR Assay

A primary application of 6-FAM labeled oligonucleotides is in TaqMan qPCR probes. The probe is designed to hybridize to a specific target sequence between the forward and reverse PCR primers. The 5'-end of the probe is labeled with 6-FAM, and the 3'-end is labeled with a quencher.

In this system, the fluorescence of 6-FAM is quenched by the nearby quencher molecule due to Förster Resonance Energy Transfer (FRET) when the probe is intact.[23] During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase degrades the hybridized probe, separating the 6-FAM dye from the quencher.[1] This separation results in an increase in fluorescence signal that is proportional to the amount of amplified PCR product.[2]

Storage and Handling

-

Phosphoramidite: Store 6-FAM phosphoramidite at -20°C, desiccated, and protected from light.[6][8][9]

-

Labeled Oligonucleotides: Store purified, FAM-labeled oligonucleotides in a neutral buffer (e.g., TE buffer) at -20°C and protected from light to prevent photobleaching.[10][24] Avoid acidic conditions as they can decrease the fluorescence signal.[24]

References

- 1. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 2. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

- 5. 6-Fluorescein Phosphoramidite configured for ABI 204697-37-0 [sigmaaldrich.com]

- 6. 6-FAM Phosphoramidite | FIVEphoton Biochemicals | Oligonucleotide Synthesis Reagent 6-FAM-Phosphoramidite, FAM Phosphoramidite | HPT1403 [fivephoton.com]

- 7. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FAM Phosphoramidite, 6-Isomer (A270218) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 13. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. trilinkbiotech.com [trilinkbiotech.com]

- 18. glenresearch.com [glenresearch.com]

- 19. glenresearch.com [glenresearch.com]

- 20. glenresearch.com [glenresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Fam dT Oligo Modifications from Gene Link [genelink.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Fluorescent Phosphoramidites: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent phosphoramidites are indispensable chemical reagents in modern molecular biology, diagnostics, and drug development. They are the foundational building blocks for synthesizing fluorescently labeled oligonucleotides, which serve as powerful probes for detecting and quantifying specific nucleic acid sequences. These molecules consist of a fluorescent dye covalently linked to a phosphoramidite moiety, allowing for their direct incorporation into an oligonucleotide chain during automated solid-phase synthesis.[1] This direct incorporation method offers high efficiency and specificity in labeling, making fluorescently labeled oligonucleotides essential tools in a wide array of applications, from basic research to clinical diagnostics and therapeutic development.[2] Their high sensitivity and the ability to use multiple fluorophores for multiplexed analysis have revolutionized techniques such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET).[3][4]

Core Principles of Fluorescent Phosphoramidites

The utility of fluorescent phosphoramidites lies in the unique properties of the attached fluorescent dyes. These fluorophores can absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission).[2] The difference between the excitation and emission maxima is known as the Stokes shift, and a larger Stokes shift is generally desirable as it improves the signal-to-noise ratio.[2]

The selection of a fluorescent dye depends on several factors, including the desired spectral properties, the instrumentation available for detection, and the specific application. Common classes of fluorescent dyes used in phosphoramidites include fluoresceins (e.g., FAM, HEX, TET), cyanines (e.g., Cy3, Cy5), and rhodamines (e.g., ROX, TAMRA).[2][5] Each of these dyes possesses distinct photophysical properties that make them suitable for different experimental setups.

Data Presentation: Photophysical Properties of Common Fluorescent Dyes